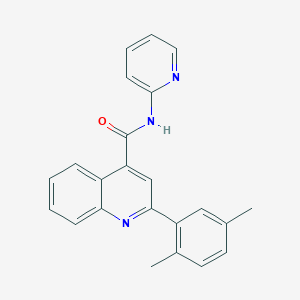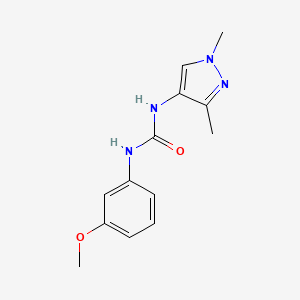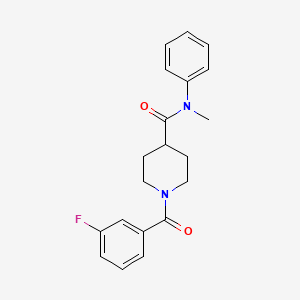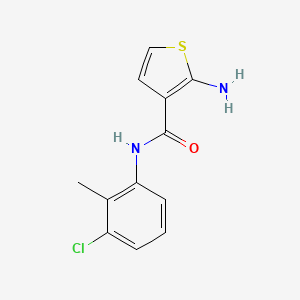
2-(2,5-dimethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(2,5-dimethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide is a chemical compound with potential applications in various fields of chemistry and pharmacology. Its structure and properties have been studied through different synthetic routes and analyses.
Synthesis Analysis
The synthesis of related quinoline derivatives involves several methods, including cyclization of related pyrimidine and benzene derivatives (Levine & Bardos, 1972), and condensation reactions under specific conditions (Yamaskhin et al., 2006).
Molecular Structure Analysis
Structural analysis of similar quinoline carboxamides has been conducted using techniques like FT-IR, NMR, and X-ray diffraction, revealing detailed insights into their molecular geometry (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclocondensation and reactions with different nucleophiles. These reactions lead to the formation of new compounds with diverse structures and properties (Quiroga et al., 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility and thermal stability, have been studied. These properties are significant for practical applications in different fields (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are crucial for understanding the potential uses of these compounds. Studies have shown diverse reactivities and product formations based on different reaction conditions and starting materials (Yermolayev et al., 2008).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Antitumor Activity
- Antitubercular Agents : A study by Kantevari et al. (2011) highlights the synthesis of pyridines and dihydro-6H-quinolin-5-ones, which show promising antitubercular activity against Mycobacterium tuberculosis. This indicates the potential of quinoline derivatives in treating tuberculosis (Kantevari et al., 2011).
- Cytotoxic Activity : Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, a class similar to quinolinecarboxamide, revealed potent cytotoxic properties against various cancer cell lines, highlighting the potential of quinoline derivatives in cancer treatment (Deady et al., 2003).
Materials Science and Dye Applications
- Dyeing Polyester Fibers : Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing selenium, which demonstrated effective dyeing of polyester fabrics. These dyes, including quinoline derivatives, exhibited antimicrobial activity and could be used in various life applications (Khalifa et al., 2015).
Chemical Synthesis and Structural Analysis
- Synthesis of Pyrroloquinolines : Boisse et al. (2008) described a new synthesis method for pyrrolo[3,2-b]quinolines, showcasing the versatility in synthesizing structurally complex quinoline derivatives (Boisse et al., 2008).
- Crystal Structure Analysis : Polo-Cuadrado et al. (2021) conducted an in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, providing insights into the crystal structure and molecular geometry of such compounds (Polo-Cuadrado et al., 2021).
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)-N-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-10-11-16(2)18(13-15)21-14-19(17-7-3-4-8-20(17)25-21)23(27)26-22-9-5-6-12-24-22/h3-14H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJHWQNDMMPLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)
![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)
![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)

![N-[(diallylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4628490.png)
![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4628511.png)


![2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4628548.png)